molecular formula C41H64O13 B12426575 Lirioprolioside B

Lirioprolioside B

Cat. No.: B12426575
M. Wt: 764.9 g/mol
InChI Key: KSIVGTKSVYIZEB-ZAVODWKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lirioprolioside B is a steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera . This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lirioprolioside B typically involves the extraction from natural sources rather than synthetic chemical routes. The extraction process includes:

    Collection of Plant Material: The underground parts of are collected.

    Extraction: The plant material is dried and powdered, followed by extraction using solvents like methanol or ethanol.

    Purification: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The extraction and purification processes are scaled up to meet research demands, but large-scale industrial production methods are not well-established.

Chemical Reactions Analysis

Types of Reactions

Lirioprolioside B can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bond to yield the aglycone and sugar moieties.

    Oxidation: Oxidative reactions can modify the steroidal structure, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the functional groups present in the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Produces the aglycone and sugar components.

    Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced derivatives of this compound can be formed.

Scientific Research Applications

Lirioprolioside B has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lirioprolioside B involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The exact pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Lirioprolioside B is unique among steroidal glycosides due to its specific structure and biological activities. Similar compounds include:

    Ruscogenin: Another steroidal glycoside with similar anti-inflammatory properties.

    Diosgenin: Known for its use in the synthesis of steroid hormones.

    Saponins: A broad class of steroidal glycosides with diverse biological activities.

This compound stands out due to its specific source and unique combination of sugar moieties attached to the steroidal backbone .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19-,20+,21-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+/m0/s1

InChI Key

KSIVGTKSVYIZEB-ZAVODWKASA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1

Origin of Product

United States

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